REACTION_CXSMILES
|
[CH2:1]1[O:20][C:4]([CH2:6][CH2:7][CH2:8][N:9]2C(=O)C3=CC=CC=C3C2=O)([CH3:5])[O:3][CH2:2]1.C(O)C.CCOCC.[OH-].[K+]>O>[CH2:1]1[O:20][C:4]([CH2:6][CH2:7][CH2:8][NH2:9])([CH3:5])[O:3][CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
0.26 mol
|
Type
|
reactant
|
Smiles
|
C1COC(C)(CCCN2C(C=3C(C2=O)=CC=CC3)=O)O1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
NH2 ·NH2 ·H2O
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under pressure
|
Name
|
|
Type
|
|
Smiles
|
C1COC(C)(CCCN)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |